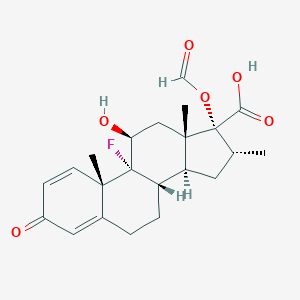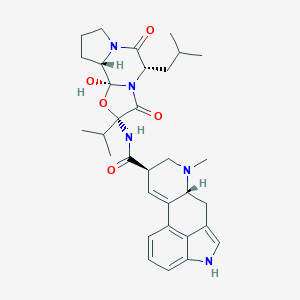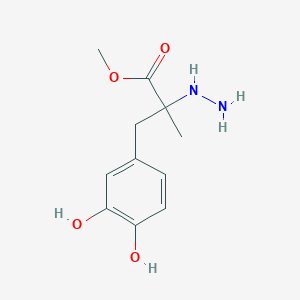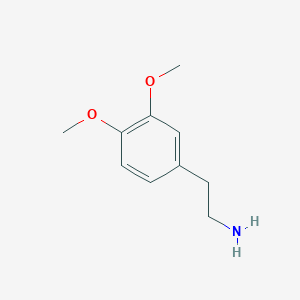
Diacetamato
Descripción general
Descripción
El diacetamto, también conocido como N-[4-(acetiloxi)fenil]acetamida, es un compuesto químico con la fórmula molecular C₁₀H₁₁NO₃ y un peso molecular de 193.1992 g/mol . Es un derivado éster del acetaminofén y es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.
Aplicaciones Científicas De Investigación
Diacetamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a prodrug of acetaminophen.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Safety and Hazards
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El diacetamto puede sintetizarse mediante la acetilación de la 4-aminofenol utilizando anhídrido acético. La reacción generalmente involucra los siguientes pasos:
Paso 1: La 4-aminofenol reacciona con anhídrido acético para formar acetaminofén.
Paso 2: El acetaminofén sufre una acetilación adicional para formar diacetamto.
Métodos de Producción Industrial: En entornos industriales, la síntesis del diacetamto involucra el uso de reactores a gran escala donde la 4-aminofenol y el anhídrido acético se mezclan bajo condiciones controladas de temperatura y presión. La reacción generalmente se lleva a cabo en un solvente como agua o un solvente orgánico para facilitar la reacción y mejorar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones: El diacetamto experimenta diversas reacciones químicas, incluyendo:
Hidrólisis: El diacetamto puede hidrolizarse para formar acetaminofén y ácido acético.
Oxidación: Puede sufrir reacciones de oxidación para formar las quinonas correspondientes.
Sustitución: El diacetamto puede participar en reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Hidrólisis: Generalmente se lleva a cabo en presencia de agua o soluciones acuosas de ácidos/bases.
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Sustitución: Se pueden usar varios nucleófilos dependiendo del producto de sustitución deseado.
Principales Productos Formados:
Hidrólisis: Acetaminofén y ácido acético.
Oxidación: Quinonas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en Investigación Científica
El diacetamto tiene varias aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como profármaco del acetaminofén.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos
Mecanismo De Acción
El mecanismo de acción del diacetamto involucra su hidrólisis para liberar acetaminofén, el cual luego ejerce sus efectos. Se sabe que el acetaminofén inhibe la enzima ciclooxigenasa, reduciendo así la síntesis de prostaglandinas, las cuales son mediadores del dolor y la inflamación .
Compuestos Similares:
Acetaminofén: El compuesto principal del diacetamto, conocido por sus propiedades analgésicas y antipiréticas.
Acetanilida: Otro derivado acetilado de la anilina, utilizado como analgésico y antipirético.
Fenacetina: Un derivado acetilado de la p-fenitidina, previamente utilizado como analgésico y antipirético
Singularidad del Diacetamto: El diacetamto es único debido a su doble acetilación, lo que afecta su solubilidad, estabilidad y reactividad en comparación con su compuesto principal, el acetaminofén. Esta doble acetilación también influye en sus propiedades farmacocinéticas, convirtiéndolo en un posible profármaco para el acetaminofén .
Comparación Con Compuestos Similares
Acetaminophen: The parent compound of diacetamate, known for its analgesic and antipyretic properties.
Acetanilide: Another acetylated derivative of aniline, used as an analgesic and antipyretic.
Phenacetin: An acetylated derivative of p-phenetidine, previously used as an analgesic and antipyretic
Uniqueness of Diacetamate: Diacetamate is unique due to its dual acetylation, which affects its solubility, stability, and reactivity compared to its parent compound, acetaminophen. This dual acetylation also influences its pharmacokinetic properties, making it a potential prodrug for acetaminophen .
Propiedades
IUPAC Name |
(4-acetamidophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOSPFULOFZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046256 | |
| Record name | Diacetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-33-8 | |
| Record name | p-Acetoxyacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetamate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health risks associated with the presence of diacetamate as an impurity in acetaminophen formulations?
A1: The research paper primarily focuses on identifying impurities in acetaminophen formulations and does not delve into the specific toxicological profile of diacetamate []. Therefore, we cannot ascertain the specific health risks associated with diacetamate from this study. Further research is needed to evaluate the potential toxicity and safety concerns of this impurity in pharmaceutical products. To ensure patient safety, it is crucial for pharmaceutical manufacturers to adhere to strict quality control measures and comply with regulatory guidelines regarding impurities in drug formulations. [] Source: Ghaleb, S., et al. "Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market." Molecules 27.16 (2022): 5073. https://doi.org/10.3390/molecules27165073
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














